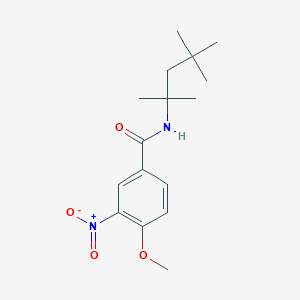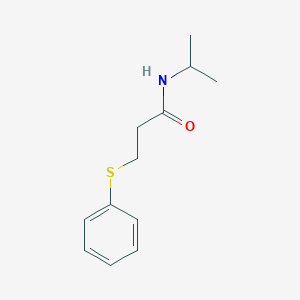
N-(2-ethoxyphenyl)-2-methyl-4-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-2-methyl-4-quinolinamine, also known as E-3174, is a synthetic compound that belongs to the class of quinolone antihypertensive drugs. It was developed as a metabolite of the angiotensin-converting enzyme (ACE) inhibitor, teprotide, and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-(2-ethoxyphenyl)-2-methyl-4-quinolinamine exerts its pharmacological effects by inhibiting ACE, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including a decrease in blood pressure, an increase in renal blood flow, and a reduction in proteinuria. It has also been found to inhibit the growth of smooth muscle cells, which can contribute to the development of hypertension.
Advantages and Limitations for Lab Experiments
N-(2-ethoxyphenyl)-2-methyl-4-quinolinamine has several advantages for use in lab experiments. It is a highly selective inhibitor of ACE and has been extensively studied for its pharmacological effects. However, there are some limitations to its use in lab experiments, including its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several potential future directions for research on N-(2-ethoxyphenyl)-2-methyl-4-quinolinamine. One area of interest is the development of new ACE inhibitors based on the structure of this compound. Another potential direction is the investigation of the effects of this compound on other physiological systems, such as the immune system or the nervous system. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Synthesis Methods
N-(2-ethoxyphenyl)-2-methyl-4-quinolinamine can be synthesized by a multistep process involving the reaction of 2-ethoxyaniline with 2-methyl-4-quinolone. The intermediate product is then subjected to further reactions to yield this compound. The synthesis process has been optimized to produce high yields and purity of the compound.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-methyl-4-quinolinamine has been extensively studied for its potential therapeutic applications, particularly in the treatment of hypertension. It has been shown to be a potent and selective inhibitor of ACE, which is an important enzyme in the regulation of blood pressure. This compound has been found to be more effective than its parent compound, teprotide, in lowering blood pressure in animal models.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-methylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-3-21-18-11-7-6-10-16(18)20-17-12-13(2)19-15-9-5-4-8-14(15)17/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUGYHLOVSLMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5860346.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5860362.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(isobutyrylamino)benzamide](/img/structure/B5860381.png)

![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5860392.png)
![2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone](/img/structure/B5860404.png)

![3,4-dimethoxybenzaldehyde [3-allyl-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5860417.png)


![N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5860441.png)
